N-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-N-methyl-N'-[1-phenyl-eth-(E)-ylidene]-hydrazine
Overview
Description
N-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-N-methyl-N'-[1-phenyl-eth-(E)-ylidene]-hydrazine is a useful research compound. Its molecular formula is C15H13ClF3N3 and its molecular weight is 327.73 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Heterocyclic Compounds
Research has explored the synthesis of heterocyclic compounds using derivatives similar to the chemical structure . For example, studies have demonstrated the synthesis of pyrazolo[3,4-b]pyridine derivatives through reactions involving cyanothioacetamide derivatives. These compounds serve as starting materials for synthesizing a range of heterocyclic compounds, including pyridine and annelated pyridine derivatives, which exhibit weak antifungal activity (Attaby et al., 1992), (Yang et al., 2015).
Antimicrobial and Antibacterial Evaluation
Novel heterocyclic compounds containing a sulfonamido moiety, synthesized through reactions with hydrazine derivatives, have been evaluated for their antibacterial properties. These studies aim to develop new antibacterial agents by synthesizing and testing the efficacy of various heterocyclic compounds (Azab et al., 2013).
Coordination Compounds in Cancer Research
Coordination compounds of copper and nickel with hydrazinecarbothioamide derivatives have shown potential in inhibiting the growth and propagation of human leukemia cells in vitro. These findings highlight the potential use of coordination compounds in cancer research, especially for developing new therapeutic agents against leukemia (Pakhontsu et al., 2014).
Radiosensitization for Cancer Therapy
Research has identified N'-(phenyl-pyridin-2-yl-methylene)-hydrazine carbodithioic acid methyl ester (PHCM) as a potential radiosensitizer. PHCM enhances radiation-induced cell death in human lung carcinoma cells, indicating its potential application in improving the efficacy of radiation therapy in cancer treatment (Park et al., 2004).
Properties
IUPAC Name |
6-chloro-N-methyl-N-[(E)-1-phenylethylideneamino]-4-(trifluoromethyl)pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClF3N3/c1-10(11-6-4-3-5-7-11)21-22(2)14-9-12(15(17,18)19)8-13(16)20-14/h3-9H,1-2H3/b21-10+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVZZMMLVRUTBFS-UFFVCSGVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NN(C)C1=NC(=CC(=C1)C(F)(F)F)Cl)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\N(C)C1=NC(=CC(=C1)C(F)(F)F)Cl)/C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClF3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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